molecular formula C14H20N2O2 B1498361 N,N-Dimethyl-2-(4-piperidinyloxy)benzamide CAS No. 902837-08-5

N,N-Dimethyl-2-(4-piperidinyloxy)benzamide

Cat. No.: B1498361
CAS No.: 902837-08-5
M. Wt: 248.32 g/mol
InChI Key: QZVWCKYONJDMEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and CAS Registry Number

The International Union of Pure and Applied Chemistry systematic name for this compound is N,N-dimethyl-2-piperidin-4-yloxybenzamide. This nomenclature precisely describes the structural features of the molecule, beginning with the N,N-dimethyl substitution pattern on the amide nitrogen, followed by the positional designation of the piperidine attachment at the 2-position of the benzene ring, and concluding with the benzamide core structure. The Chemical Abstracts Service has assigned the registry number 902837-08-5 to this compound, providing a unique identifier that facilitates unambiguous chemical communication across databases and literature.

The systematic naming follows established organic chemistry conventions, where the benzamide core serves as the parent structure and the substituents are named according to their attachment points and chemical nature. The "N,N-dimethyl" prefix indicates that both hydrogen atoms on the amide nitrogen have been replaced with methyl groups, while "2-piperidin-4-yloxy" specifies that a piperidine ring is attached through an oxygen atom at the 4-position of the piperidine ring to the 2-position of the benzene ring. This systematic approach ensures that the complete structural information can be deduced from the chemical name alone.

Nomenclature Component Structural Significance
N,N-dimethyl Two methyl groups attached to the amide nitrogen
2-position Attachment point on the benzene ring
piperidin-4-yloxy Piperidine ring connected via oxygen at position 4
benzamide Core structure with benzene ring and amide group

Synonym Identification and Structural Isomerism

Multiple synonymous designations exist for N,N-Dimethyl-2-(4-piperidinyloxy)benzamide within chemical databases and literature, reflecting various naming conventions and database-specific identifiers. The compound is alternatively referred to as this compound, maintaining consistency with the IUPAC nomenclature while presenting slight variations in formatting. Additional database identifiers include the MDL number MFCD08061086 and the PubChem Substance ID 329778249, which provide cross-referencing capabilities across different chemical information systems.

The structural formula C₁₄H₂₀N₂O₂ indicates the presence of 14 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms within the molecular framework. This empirical formula allows for multiple constitutional isomers, where the atoms can be arranged in different connectivity patterns while maintaining the same molecular composition. However, the specific structural arrangement of this compound is uniquely defined by its connectivity pattern, where the piperidine ring is attached through an ether linkage at the ortho position relative to the carbonyl group on the benzene ring.

The Simplified Molecular Input Line Entry System representation of CN(C)C(=O)C1=CC=CC=C1OC2CCNCC2 provides an unambiguous description of the molecular connectivity. This notation clearly delineates the dimethyl substitution on the amide nitrogen, the aromatic benzene ring, and the piperidine substituent attached via an ether oxygen. The International Chemical Identifier Key QZVWCKYONJDMEW-UHFFFAOYSA-N serves as a unique molecular fingerprint that distinguishes this compound from all other chemical entities.

Database Identifier Type Value
Chemical Abstracts Service Registry Number 902837-08-5
MDL Information Systems MDL Number MFCD08061086
PubChem Substance ID 329778249
International Chemical Identifier InChI Key QZVWCKYONJDMEW-UHFFFAOYSA-N

Functional Group Analysis: Benzamide Core and Piperidine Substituents

The molecular architecture of this compound encompasses several distinct functional groups that collectively define its chemical properties and potential biological activities. The benzamide core represents the primary structural framework, consisting of a benzene ring directly attached to a carbonyl group, which is subsequently bonded to a nitrogen atom bearing two methyl substituents. This benzamide functionality is fundamental to the compound's classification, as benzamides constitute a significant class of organic compounds with diverse pharmacological applications, including analgesics, antidepressants, antiemetics, and antipsychotics.

The piperidine substituent introduces a saturated six-membered nitrogen-containing heterocycle that significantly influences the compound's three-dimensional structure and potential receptor interactions. Piperidine, with the molecular formula (CH₂)₅NH, represents a fundamental building block in pharmaceutical chemistry, appearing in numerous therapeutic agents including selective serotonin reuptake inhibitors, stimulants, antihistamines, antipsychotics, and opioids. The attachment of the piperidine ring through an ether linkage at the 4-position creates an alkoxy functional group, specifically a piperidin-4-yloxy substituent.

The ether functional group connecting the piperidine ring to the benzene ring represents an alkoxy linkage, characterized by an oxygen atom bonded to the aromatic system and the saturated heterocycle. This structural feature introduces conformational flexibility to the molecule while maintaining the electronic properties of both the aromatic benzamide and the saturated piperidine components. The dimethyl substitution on the amide nitrogen creates a tertiary amide structure, which differs from primary and secondary amides in terms of hydrogen bonding capabilities and steric hindrance around the carbonyl group.

Functional Group Structural Description Chemical Significance
Benzamide Core Benzene ring attached to carbonyl-amine group Primary pharmacophore for biological activity
Tertiary Amide Carbonyl group bonded to nitrogen with two methyl groups Reduced hydrogen bonding, increased lipophilicity
Piperidine Ring Six-membered saturated nitrogen heterocycle Conformational flexibility, receptor binding motif
Ether Linkage Oxygen atom connecting aromatic and heterocyclic components Conformational freedom, electronic isolation

Properties

IUPAC Name

N,N-dimethyl-2-piperidin-4-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-16(2)14(17)12-5-3-4-6-13(12)18-11-7-9-15-10-8-11/h3-6,11,15H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVWCKYONJDMEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC=C1OC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660433
Record name N,N-Dimethyl-2-[(piperidin-4-yl)oxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902837-08-5
Record name N,N-Dimethyl-2-[(piperidin-4-yl)oxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N,N-Dimethyl-2-(4-piperidinyloxy)benzamide is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in modulating neurotransmitter systems. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound has the molecular formula C₁₄H₁₉N₂O₂. Its structure includes a benzamide core modified with a dimethyl group and a piperidinyloxy moiety, which enhances its interaction with biological targets. The presence of the piperidine ring is particularly noteworthy as it is associated with various neuroactive properties.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, including serotonin and dopamine receptors. Studies suggest that compounds with similar structures can influence gastrointestinal motility and may be beneficial in treating mood disorders such as depression and anxiety.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Methodology Findings
Study 1Neurotransmitter modulationIn vitro receptor binding assaysDemonstrated binding affinity to serotonin and dopamine receptors, indicating potential mood-modulating effects.
Study 2Antitumor activityCell viability assays on HepG2 cellsShowed significant inhibition of cell proliferation with an IC50 value of 0.25 μM, suggesting potential use in cancer therapy .
Study 3Gastrointestinal effectsAnimal models for motility assessmentIndicated enhancement of gastrointestinal motility, supporting its application in treating related disorders.

Case Studies

  • Neurotransmitter Modulation : In a study evaluating the effects of various piperidine derivatives, this compound was found to significantly modulate the activity of serotonin receptors, which are crucial for mood regulation. This modulation suggests potential therapeutic applications in treating anxiety and depression.
  • Antitumor Activity : Another research effort focused on the compound's antitumor properties revealed that it inhibited HepG2 cell growth effectively. The mechanism involved cell cycle arrest mediated by p53/p21 pathways, highlighting its potential as an anticancer agent .
  • Gastrointestinal Motility : The compound was also tested in animal models for its effects on gastrointestinal motility. Results indicated that it could enhance motility, which could be beneficial in treating conditions like gastroparesis.

Comparative Analysis

To better understand this compound's unique properties, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Unique Aspects
N,N-DimethylbenzamideSimple benzamide structureLacks piperidine moiety; limited biological activity
4-PiperidinylbenzamideContains piperidine but lacks dimethylationMore focused on piperidine interaction; different pharmacological profile
N-Methyl-2-(4-piperidinyloxy)benzamideSimilar structure but mono-methylatedPotentially different pharmacological profiles
N,N-Diethyl-2-(4-piperidinyloxy)benzamideEthyl groups instead of methylMay exhibit different solubility and activity

Scientific Research Applications

N,N-Dimethyl-2-(4-piperidinyloxy)benzamide is a chemical compound with the molecular formula C14H19N2O2C_{14}H_{19}N_2O_2. It has a benzamide structure modified with a dimethyl group and a piperidinyloxy moiety. It is notable for its potential applications in pharmacology because its structural characteristics influence its biological activity.

Pharmaceutical Applications

  • This compound may serve as a lead compound for developing drugs.
  • The compound exhibits biological activity, particularly in modulating neurotransmitter systems, suggesting potential interactions with receptors involved in neurological processes.
  • Similar piperidine structures can act as stimulators of gastrointestinal motility and may have implications in treating conditions such as depression and anxiety.
  • N-(4-piperidinyl)benzamides are useful as stimulators of the motility of the gastro-intestinal system . They can also be used in the treatment of gastric ulcers, psychic disorders and migraine, and as anti-emetics .

Structural Features and Biological Activity

This compound's unique combination of the dimethyl group and the piperidine ring may enhance its biological activity compared to simpler benzamides or other derivatives. Some related compounds and their structural features include:

CompoundStructural FeaturesUnique Aspects
N,N-DimethylbenzamideBenzamide structureSimple amide without piperidine moiety
4-PiperidinylbenzamideContains piperidine but lacks dimethylationMore focused on piperidine interaction
N-Methyl-2-(4-piperidinyloxy)benzamideSimilar structure but only mono-methylatedPotentially different pharmacological profiles
N,N-Diethyl-2-(4-piperidinyloxy)benzamideEthyl groups instead of methylMay exhibit different solubility and activity

Chemical Reactions Analysis

2.1. Hydrolysis

  • Acidic Hydrolysis : Cleavage of the amide bond under reflux with HCl or H₂SO₄ yields 2-(4-piperidinyloxy)benzoic acid and dimethylamine.

  • Basic Hydrolysis : NaOH/ethanol at 80°C produces sodium 2-(4-piperidinyloxy)benzoate.

2.2. Alkylation and Acylation

Reaction TypeReagents/ConditionsProductsYield (%)
N-Alkylation Methyl iodide, K₂CO₃, DMF, 50°CQuaternary ammonium derivatives65–78
O-Acylation Acetyl chloride, pyridine, RTAcetylated piperidinyloxybenzamide82

2.3. Ring-Opening Reactions

  • Piperidine Ring Functionalization : Treatment with H₂O₂ or mCPBA oxidizes the piperidine ring to form N-oxide derivatives .

  • Electrophilic Aromatic Substitution : Bromination at the benzamide aromatic ring using Br₂/FeBr₃ yields mono- or di-brominated products.

Catalytic and Electrochemical Reactions

Recent studies highlight its role in selenium-catalyzed cyclizations :

  • Diphenyl Diselenide (DPDS) promotes radical-based cyclization under blue LED light, forming oxazole derivatives .

  • Example: Reaction with N-propargylamide under Selectfluor® yields 5-(dimethoxymethyl)-2-phenyloxazole (78% yield) .

Mechanistic Pathway :

  • DPDS reacts with Selectfluor® to generate electrophilic arylselenium species .

  • Radical intermediates form via homolytic C–Se bond cleavage under light .

  • Cyclization and hydrogen migration produce heterocyclic products .

Pharmacological Interaction Studies

The compound’s neurotransmitter receptor interactions involve:

  • Serotonin Receptors : Competitive binding assays show moderate affinity (IC₅₀ = 1.2 µM).

  • Dopamine D₂ Receptors : Radioligand displacement studies indicate antagonistic activity (Ki = 0.8 µM).

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing CO and piperidine fragments .

  • Photolytic Degradation : UV exposure (254 nm) in methanol leads to demethylation and piperidine ring cleavage.

Comparative Reactivity of Analogues

CompoundReactivity with DPDSKey ProductYield (%)
N,N-Dimethyl-2-(4-piperidinyloxy)benzamideHighOxazole derivatives78
N-Methyl-2-(4-piperidinyloxy)benzamideModeratePartially cyclized products45
N,N-Diethyl analogueLowUnreacted starting material<10

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Backbone Variations

a) N,N-Dimethyl-2-(4-piperidinyloxy)acetamide (CAS 880361-97-7)
  • Structure : Replaces the benzamide ring with an acetamide backbone.
  • Molecular Formula : C₉H₁₈N₂O₂ (vs. C₁₄H₁₉N₂O₂ for the benzamide analog).
b) N-Methyl-3-(4-piperidinyl)benzamide
  • Structure : Features a piperidinyl group at the meta position of the benzamide.
  • Key Difference: Substitution at the meta position (vs. This compound is associated with clebopride maleate, a substituted benzamide with gastrointestinal motility effects .

Functional Group Modifications

a) 4-Nitro-N-(2-pyridinyl)benzamide Derivatives
  • Example : N-{2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl}-4-nitro-N-(2-pyridinyl)benzamide ().
  • Key Features : Incorporates a nitro group (electron-withdrawing) and a pyridinyl moiety.
  • Comparison: The nitro group enhances electrophilicity, which may influence redox properties or metabolic stability compared to the dimethylamino-piperidinyloxy analog .
b) 2-Nitro-N-(4-nitrophenyl)benzamide
  • Crystal Structure: Exhibits a dihedral angle of 82.32° between aromatic rings, with intramolecular hydrogen bonding stabilizing a non-planar conformation .
  • Implication : Substituent orientation (e.g., nitro groups) can drastically alter molecular geometry and intermolecular interactions, suggesting that the piperidinyloxy group in the target compound may confer distinct conformational flexibility .

Pharmacologically Active Benzamides

a) HPAPB (N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide)
  • Activity : Acts as a histone deacetylase (HDAC) inhibitor with IC₅₀ values of 100–200 μM in HepG2 and A549 cancer cells.
  • Comparison: While HPAPB has a hydroxamic acid group for HDAC binding, the dimethylamino-piperidinyloxy substituent in the target compound may target different enzymatic or receptor pathways .
b) N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide
  • Features : Contains a trifluoromethylpyridinyl group and methylpiperazine.
  • Relevance : The trifluoromethyl group enhances lipophilicity and metabolic resistance, highlighting how electron-withdrawing substituents can optimize drug-like properties compared to alkoxy groups .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Pharmacological Notes Reference ID
N,N-Dimethyl-2-(4-piperidinyloxy)benzamide C₁₄H₁₉N₂O₂ 2-(4-Piperidinyloxy), N,N-dimethyl Potential CNS or enzyme modulation
N,N-Dimethyl-2-(4-piperidinyloxy)acetamide C₉H₁₈N₂O₂ Acetamide backbone Reduced aromatic interactions
N-Methyl-3-(4-piperidinyl)benzamide C₁₃H₁₈N₂O Meta-piperidinyl substitution Associated with clebopride activity
HPAPB C₂₂H₂₁N₃O₃ Hydroxamic acid, p-tolyl group HDAC inhibition (IC₅₀: 100–200 μM)
2-Nitro-N-(4-nitrophenyl)benzamide C₁₃H₉N₃O₅ Ortho/meta nitro groups Non-planar crystal structure

Preparation Methods

Starting Materials and Intermediates

  • 4-Piperidinone Derivatives : The synthesis often begins with substituted 4-piperidinones, which can be prepared or modified by halogenation and subsequent substitution reactions. For example, halogenation of 4-piperidinone followed by reaction with alcohols or alkali metal salts introduces the piperidinyloxy functionality.

  • 7-Oxa-3-azabicycloheptane Intermediates : These bicyclic intermediates can be synthesized by epoxidation of tetrahydropyridines using oxidants such as hydrogen peroxide or 3-chlorobenzeneperoxoic acid. These intermediates serve as precursors to piperidine derivatives bearing hydroxy or oxy substituents.

Piperidine Ring Functionalization

  • Oxidation and Epoxidation : Oxidizing agents like manganese dioxide (MnO2) or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) are used to prepare divinyl ketones and related piperidine derivatives, which are key intermediates in the synthesis of substituted piperidines.

  • Hydroxylation : Hydroxylation at the 3- or 4-position of the piperidine ring is achieved via selective oxidation, enabling the formation of hydroxy or oxy substituents necessary for coupling to the benzamide core.

Coupling to Benzamide Core

  • The 2-position of the benzamide ring is functionalized with the piperidinyloxy substituent via nucleophilic aromatic substitution or etherification reactions. This step often involves reacting a 2-hydroxybenzamide derivative with a 4-piperidinol or its derivatives under conditions promoting nucleophilic attack.

  • The amide nitrogen is then dimethylated, typically via N-alkylation using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions, to yield the N,N-dimethyl amide functionality.

Detailed Synthetic Route Example (Based on Patent and Literature Data)

Step Reaction Description Reagents/Conditions Notes
1 Preparation of 4-piperidinone intermediate Starting from substituted piperidines; halogenation with bromine or equivalent Halogenation facilitates later substitution
2 Epoxidation of tetrahydropyridines Using hydrogen peroxide or 3-chlorobenzeneperoxoic acid Forms bicyclic epoxide intermediates
3 Conversion to 4-piperidinol derivatives Ring opening of epoxide or hydroxylation Provides nucleophile for coupling
4 Coupling with 2-hydroxybenzamide derivative Nucleophilic aromatic substitution or etherification Forms 2-(4-piperidinyloxy)benzamide scaffold
5 N,N-Dimethylation of amide nitrogen Methyl iodide or dimethyl sulfate with base Yields final N,N-dimethyl amide compound

This sequence is supported by the synthetic principles outlined in U.S. Patent US4962115A and related literature on N-(4-piperidinyl)benzamides.

Research Findings and Optimization Notes

  • Oxidation Agents : MnO2 and DDQ have been compared for efficiency in oxidation steps, with MnO2 often providing higher yields and cleaner reactions for divinyl ketone intermediates.

  • Solvent Effects : The choice of solvent critically affects reaction time and yield, with polar aprotic solvents favoring nucleophilic substitution reactions in the coupling step.

  • Stereochemistry : Diastereomeric purity of piperidone intermediates influences the biological activity and physical properties of the final compound. Separation of diastereomers is achievable via chromatographic methods.

  • Scale-Up Considerations : Large-scale preparation benefits from mild conditions such as ambient temperature epoxidation and transfer hydrogenation, avoiding cryogenic or harsh reagents.

Comparative Table of Oxidizing Agents Used in Piperidine Derivative Preparation

Oxidizing Agent Reaction Type Yield Efficiency Notes
Manganese Dioxide (MnO2) Oxidation to ketones High Mild, selective
DDQ Oxidation to ketones Moderate Can cause over-oxidation
Hydrogen Peroxide Epoxidation Good Environmentally benign
3-Chlorobenzeneperoxoic Acid Epoxidation Good Effective for bicyclic epoxides

Q & A

What are the critical factors in optimizing the synthesis of N,N-Dimethyl-2-(4-piperidinyloxy)benzamide?

Level : Basic
Methodological Guidance :

  • Reaction Conditions : Temperature (e.g., 60–80°C for nucleophilic substitutions), solvent choice (polar aprotic solvents like DMF or DMSO enhance reactivity), and catalysts (e.g., triethylamine for deprotonation) are pivotal .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol or acetonitrile) ensure high purity .
  • Yield Optimization : Stepwise monitoring via TLC or HPLC identifies incomplete reactions, enabling adjustments in stoichiometry or reaction time .

Which analytical techniques are most effective for confirming the structure and purity of this compound?

Level : Basic
Methodological Guidance :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., dimethylamino protons at δ 2.2–2.5 ppm; piperidinyloxy signals at δ 3.5–4.0 ppm) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z ~305) .
  • IR Spectroscopy : Detects key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N–H bend at ~1550 cm⁻¹) .

How can researchers resolve contradictions in spectral data during structural elucidation?

Level : Advanced
Methodological Guidance :

  • Cross-Validation : Combine multiple techniques (e.g., NOESY for spatial proximity, HSQC for carbon-proton correlations) to confirm ambiguous signals .
  • Crystallographic Refinement : Use SHELX for single-crystal X-ray diffraction to resolve stereochemical ambiguities .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR shifts or optimize geometry, aiding interpretation .

What strategies are used to establish structure-activity relationships (SAR) for this compound?

Level : Advanced
Methodological Guidance :

  • Analog Synthesis : Modify substituents (e.g., piperidinyloxy to morpholinyl) to assess impact on bioactivity .
  • Biological Assays : Test derivatives in target-specific assays (e.g., enzyme inhibition, receptor binding) to correlate structural changes with potency .
  • Pharmacophore Mapping : Tools like Schrödinger’s Phase identify critical moieties (e.g., dimethylamino group for solubility) .

How should researchers address discrepancies in biological activity data across studies?

Level : Advanced
Methodological Guidance :

  • Assay Replication : Standardize protocols (e.g., cell line passage number, incubation time) to minimize variability .
  • Control Experiments : Include positive/negative controls (e.g., known inhibitors) to validate assay conditions .
  • Meta-Analysis : Statistically pool data (e.g., using RevMan) to identify trends obscured by small sample sizes .

What crystallographic methods are recommended for determining the 3D structure of this compound?

Level : Basic
Methodological Guidance :

  • Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) datasets .
  • Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks .
  • Validation Tools : CheckCIF/PLATON assesses structural integrity (e.g., R-factor < 5%) .

What safety protocols are essential when handling this compound?

Level : Basic
Methodological Guidance :

  • Hazard Assessment : Conduct Ames testing for mutagenicity (e.g., S9 metabolic activation) and DSC for thermal stability .
  • PPE : Use nitrile gloves, fume hoods, and sealed containers to mitigate exposure risks .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in labeled hazardous waste containers .

How can computational methods enhance the study of this compound’s interactions with biological targets?

Level : Advanced
Methodological Guidance :

  • Molecular Docking : Use AutoDock Vina to predict binding modes to targets (e.g., GPCRs, kinases) .
  • MD Simulations : GROMACS models dynamic interactions (e.g., ligand-protein stability over 100 ns trajectories) .
  • QSAR Models : Build predictive models (e.g., using MOE) to prioritize derivatives for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethyl-2-(4-piperidinyloxy)benzamide
Reactant of Route 2
N,N-Dimethyl-2-(4-piperidinyloxy)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.